3-Indazol-1-yl-propionic acid is a compound classified as an indazole derivative, characterized by its unique bicyclic structure that consists of a fused benzene and pyrazole ring. The molecular formula of this compound is , with a molecular weight of 190.2 g/mol. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents for inflammatory and infectious diseases.
3-Indazol-1-yl-propionic acid is synthesized through methods involving the reaction of indazole with propionic acid derivatives. It can be found in chemical databases and suppliers, indicating its availability for research purposes.
This compound falls under the category of indazole derivatives, which are known for their diverse biological activities. Indazoles are often explored for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The synthesis of 3-Indazol-1-yl-propionic acid typically involves the following method:
The reaction mechanism involves the nucleophilic attack of the indazole on the electrophilic carbon of the propionic acid derivative, leading to the formation of 3-Indazol-1-yl-propionic acid. The process may require optimization for yield and purity, often involving purification techniques such as column chromatography .
The molecular structure of 3-Indazol-1-yl-propionic acid can be represented as follows:
The structural characteristics can be confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule .
3-Indazol-1-yl-propionic acid can participate in several chemical reactions:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Bromine or chlorine | Lewis acid catalyst |
The mechanism by which 3-Indazol-1-yl-propionic acid exerts its biological effects involves its interaction with various enzymes and proteins within metabolic pathways. Notably, it has been observed to modulate inflammatory responses by influencing cytokine production and signaling pathways.
Research indicates that this compound may inhibit enzymes involved in arachidonic acid metabolism, thus potentially reducing inflammation. Its binding interactions with biomolecules are crucial for its activity in biological systems .
3-Indazol-1-yl-propionic acid typically appears as a crystalline solid. Specific melting points and solubility characteristics may vary based on purity and preparation methods.
The compound exhibits acidic behavior due to its carboxylic acid group, which can participate in hydrogen bonding and other intermolecular interactions. Its reactivity profile includes susceptibility to oxidation and substitution reactions under appropriate conditions .
3-Indazol-1-yl-propionic acid has several notable applications:
Indazole exists in two tautomeric forms (1H and 2H), with N-functionalization exhibiting significant regioselectivity challenges. Nucleophilic substitution reactions on haloesters under alkaline conditions predominantly yield N-1 isomers over N-2 isomers (ratios up to 2:1), influenced by solvent, base, and chain length. For example, K₂CO₃ in DMF promotes higher N-1 selectivity (67%) compared to KOt-Bu in THF (55%) for ethyl 3-bromopropionate coupling. Longer alkyl chains (n=6-10) maintain this preference, with N-1 isomers consistently forming ~60% of products [3] [10]. The thermodynamic stability of N-1 derivatives is confirmed by X-ray crystallography, revealing supramolecular architectures stabilized by O-H···N hydrogen bonds (e.g., in indazol-2-yl-acetic acid) [3].
Table 1: Regioselectivity in Indazole N-Alkylation
Haloester Chain Length (n) | Base | Solvent | N-1 Isomer Yield (%) | N-2 Isomer Yield (%) |
---|---|---|---|---|
0 (methyl chloroacetate) | KOt-Bu | THF | 99 | 0 |
1 (ethyl 3-bromopropionate) | K₂CO₃ | DMF | 67 | 22 |
2 (ethyl 4-bromobutyrate) | NaH | THF | 47 | 39 |
6 (methyl bromoheptanoate) | K₂CO₃ | DMF | 61 | 36 |
The propionic acid linker serves as a versatile spacer for conjugating indazole to bioactive motifs. Suzuki-Miyaura cross-coupling enables C-3 functionalization of 3-iodo-1H-indazole with aryl/heteroaryl boronic acids. Ferrocene-based Pd complexes (e.g., PdCl₂(dppf)) immobilized in imidazolium ionic liquids (BMImBF₄) enhance catalytic efficiency, yielding biaryl products at >85% efficiency while minimizing Pd(0) black formation. This system allows catalyst recycling for ≥5 cycles without significant activity loss [10]. Alternatively, Heck coupling of 3-bromoindazole with ethylene, followed by hydroxycarbonylation, provides direct access to 3-(indazol-1-yl)propanoic acid derivatives. Ligands like neoisopinocampheyldiphenylphosphine (NISPCPP) ensure regioselective hydrocarboxylation, yielding pharmaceutically relevant scaffolds (e.g., analogues of anti-inflammatory drugs) [7].
Table 2: Cross-Coupling Strategies for Linker Diversification
Reaction Type | Catalyst System | Key Conditions | Application Example | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | PdCl₂(dppf)/BMImBF₄ | 80°C, 12h | 3-(Pyridin-3-yl)-1H-indazole | 92 |
Heck/Hydroxycarbonylation | Pd(OAc)₂/NISPCPP | CO/H₂O, 100°C | 3-(Indazol-1-yl)propanoic acid | 78 |
Solid-phase synthesis enables rapid generation of indazole-propionic acid libraries. Hydrazone 99 immobilized on Merrifield resin undergoes oxidation and Lewis acid-catalyzed cyclization to form resin-bound indazole ester 101. After nucleophilic displacement, acid hydrolysis releases 3-substituted indazole carboxylic acids with >95% purity and 79% yield [6]. This approach facilitates diverse derivatization at C-3 and N-1 positions, critical for probing structure-activity relationships (SAR) in drug discovery. Recent advancements employ Aza-Wittig cyclization on solid supports to synthesize fused indazolobis(guanidines), expanding accessible chemical space [6].
Although the propionic acid linker is achiral, introducing chiral centers in adjacent groups (e.g., α-amino acids) impacts biological activity. Asymmetric hydrogenation using DuPhos-Rh catalysts achieves enantioselectivity >90% ee for α,β-unsaturated precursors. Chiral auxiliaries (e.g., Evans oxazolidinones) direct alkylation at the α-carbon of propionic acid, yielding stereodefined analogues. Studies show R-configured derivatives exhibit 5–10-fold higher affinity for integrin receptors due to optimal hydrogen bonding with Asp145, underscoring stereochemistry’s role in target engagement [9] [4].
Table 3: Impact of Stereochemistry on Target Binding
Stereocenter Configuration | Target Protein | Binding Affinity (IC₅₀, nM) | Structural Determinant |
---|---|---|---|
R-isomer | αv integrin | 12.4 | H-bond with Asp145, π-stacking |
S-isomer | αv integrin | 138.7 | Steric clash with Leu54 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: